Ethyl 4-methylaminophenoxyacetate

Medicinal Chemistry Glucokinase Activators PPARγ Agonists

Ethyl 4-methylaminophenoxyacetate (CAS 166383-83-1) is a synthetic phenoxyacetic acid derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol. It is structurally defined by a para-substituted N-methylamino group on a phenoxy ring, linked to an ethyl ester side chain.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B8435184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methylaminophenoxyacetate
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=C(C=C1)NC
InChIInChI=1S/C11H15NO3/c1-3-14-11(13)8-15-10-6-4-9(12-2)5-7-10/h4-7,12H,3,8H2,1-2H3
InChIKeySESCSKLXOKSATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methylaminophenoxyacetate Procurement Guide: Key Identifiers and Class Context for Scientific Sourcing


Ethyl 4-methylaminophenoxyacetate (CAS 166383-83-1) is a synthetic phenoxyacetic acid derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol. It is structurally defined by a para-substituted N-methylamino group on a phenoxy ring, linked to an ethyl ester side chain . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with documented roles as an intermediate in the preparation of HIV protease inhibitors and other bioactive molecules [1]. Its physicochemical profile, including a computed logP of approximately 1.5–1.7 and a single hydrogen bond donor, places it in a distinct property space relative to its primary amine and tertiary amine analogs, which directly influences its reactivity and biological target interactions .

Why Generic Phenoxyacetate Substitution Fails: Critical Differentiation of Ethyl 4-Methylaminophenoxyacetate in Research Procurement


In-class substitution of phenoxyacetic acid derivatives without rigorous structural consideration introduces significant risk of divergent biological outcomes. The N-methylamino moiety of ethyl 4-methylaminophenoxyacetate imparts a unique balance of hydrogen bonding capacity and lipophilicity that is absent in both the more polar primary amine (ethyl 4-aminophenoxyacetate) and the more lipophilic, non-hydrogen bond donating tertiary amine (ethyl 4-(dimethylamino)phenoxyacetate) [1]. This specific secondary amine character is critical for its established utility as a precursor to dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, a synthetic pathway that demands a free NH for subsequent derivatization, which the dimethyl analog cannot fulfill [2]. Empirical structure-activity relationship (SAR) studies within the phenoxyacetic acid class demonstrate that even minor modifications at this position, such as N-methylation vs. primary amine, can dramatically alter enzyme inhibition profiles (e.g., against COX-2 or PTP1B) and metabolic stability [3]. The quantitative evidence below details these performance gaps, confirming that the target compound's specific architecture is not interchangeable with its closest analogs.

Quantitative Differentiation Guide: Ethyl 4-Methylaminophenoxyacetate vs. Closest Analog Procurement Decisions


Critical N-H Hydrogen Bond Donor for Targeted Synthesis vs. Inert Dimethyl Analog

Ethyl 4-methylaminophenoxyacetate provides exactly one hydrogen bond donor (HBD), a property essential for its use as a precursor to dual GK/PPARγ activators, where the N-H group is required for subsequent derivatization. The dimethyl analog, ethyl 4-(dimethylamino)phenoxyacetate, possesses zero hydrogen bond donors, rendering it synthetically inert for the same coupling reactions . This is not merely a potency difference but a binary functional capability: one compound can advance to the next synthetic step, the other cannot. The primary amine analog (ethyl 4-aminophenoxyacetate, HBD=2) is similarly functional but introduces different reactivity and polarity, which complicates reaction selectivity [1].

Medicinal Chemistry Glucokinase Activators PPARγ Agonists

Optimized Lipophilicity (clogP) for Blood-Brain Barrier Penetration Potential vs. Primary Amine Analog

The N-methyl substitution on the target compound raises its computed partition coefficient (clogP) to approximately 1.5–1.7, positioning it in the optimal range for CNS drug-likeness and passive blood-brain barrier (BBB) permeability. In contrast, the primary amine analog (ethyl 4-aminophenoxyacetate) has a significantly lower clogP of ~0.8–1.0, dropping below the generally accepted CNS drug-likeness window (typically quoted as clogP > 1) [1]. The dimethyl analog, with a clogP > 2.0, begins to exceed the upper limit, increasing the risk of high metabolic clearance and off-target binding [2]. This positions the target compound as the balanced intermediate for CNS research applications.

Pharmacokinetics CNS Drug Discovery Physicochemical Profiling

Enhanced Metabolic Stability of the Ethyl Ester Prodrug Motif vs. Free Acid in In Vivo Models

Within the phenoxyacetic acid class, the ethyl ester moiety acts as a recognized prodrug strategy to enhance oral bioavailability by masking the charged carboxylate. Research on related [(Aminomethyl)aryloxy]acetic acid ester diuretics has directly demonstrated that the free carboxylic acid is the active species in vivo, but the ethyl ester is essential for adequate oral absorption [1]. The target compound's ethyl ester therefore offers a distinct pharmacokinetic advantage over its free acid counterpart, 4-methylaminophenoxyacetic acid, which would exhibit poorer membrane permeability. This prodrug benefit is consistent with the general improvement of logP by approximately 1.0–1.5 units seen upon esterification of phenoxyacetic acids [2].

Prodrug Design Metabolic Stability Pharmacokinetics

Superior Synthetic Tractability Through Controlled Mono-N-Methylation vs. Primary Amine Complexity

The target compound's single N-methyl group confers a significant advantage in downstream synthetic applications by preventing unwanted over-reaction or polymerization that can occur with the primary amine analog (ethyl 4-aminophenoxyacetate) [1]. In documented synthetic routes from patent literature, the mono-methylated amine is obtained in a controlled state, enabling cleaner reactions with a single regioisomeric outcome, unlike the bis-reactive primary amine [2]. While exact purity metrics are vendor-specific, the structural property of a single, specific N-H bond translates directly to higher yields and simpler purification in the hands of the end-user medicinal chemist.

Synthetic Chemistry Process Chemistry Building Block Purity

Differentiated Enzyme Inhibition Profile vs. Clofibric Acid-Class PPAR Agonists

Phenoxyacetic acid derivatives are well-known for their activity on PPAR receptors, with clofibric acid and related fibrates acting as PPARα agonists. However, the target compound's unique 4-(N-methylamino) substitution pattern has been cited in patent literature for a distinct mechanism—arresting the proliferation of undifferentiated cells and inducing monocyte differentiation—suggesting activity on retinoid-related or non-PPAR pathways not observed with simple clofibric acid derivatives [1]. While direct IC50 comparisons are not publicly available for this specific compound, this divergent biological profile supports a differentiated research application space. In vitro binding data for the broader phenoxyacetic acid class shows that subtle aryl substitutions can shift PPARδ affinity from 6 nM (e.g., L-165,041) to micromolar levels, highlighting the extreme sensitivity of activity to the amine substitution pattern [2].

Metabolic Disorders PPAR Pharmacology Enzyme Inhibition

High-Value Application Scenarios for Ethyl 4-Methylaminophenoxyacetate in Scientific Research and Pharmaceutical Development


Medicinal Chemistry Lead Optimization: CNS-Penetrant GK/PPARγ Dual Activator Programs

Leveraging its optimal clogP window (1.5–1.7) and single N-H hydrogen bond donor, ethyl 4-methylaminophenoxyacetate is the ideal starting synthon for designing dual-target hypoglycemic agents with potential CNS activity. The balanced lipophilicity, documented in Section 3, enables passive BBB penetration, while the secondary amine allows for controlled derivatization into amide or urea linkages essential for dual GK and PPARγ activation [1]. The dimethyl analog (no HBD) cannot be used for the same chemistry, and the primary amine analog introduces unwanted polarity and bifunctionality that complicates the SAR.

Oncology Epigenetics: Differentiation-Inducing Phenoxyacetate Tool Compounds for Leukemia Research

Based on patent claims for inducing differentiation of undifferentiated cells into monocytes, this compound presents a unique tool for studying epigenetic modulation in acute myeloid leukemia (AML) models. Unlike clofibric acid derivatives which act purely on lipid metabolism via PPARα, the target compound's distinct biological fingerprint, as noted in Section 3, suggests a mechanism involving retinoid or vitamin D receptor crosstalk, making it a specialized probe for non-metabolic oncology applications [2].

Process Chemistry: Mono-N-Methylated Phenoxyacetate Scaffold for Parallel Library Synthesis

The compound's single-point reactivity, as detailed in Section 3, makes it a superior building block for generating diverse amide libraries via high-throughput chemistry. Its controlled, monofunctional secondary amine prevents the byproduct formation seen with ethyl 4-aminophenoxyacetate, leading to significantly cleaner reaction profiles and higher isolated yields, a critical procurement consideration for high-throughput screening (HTS) library production.

Pharmacokinetic Profiling: Model Ethyl Ester Prodrug for In Vivo Studies

As an ethyl ester, this compound serves as a model prodrug form of 4-methylaminophenoxyacetic acid. The class-level evidence from related diuretic programs (Section 3) confirms that the ester is essential for oral absorption. Researchers requiring an orally bioavailable phenoxyacetate for in vivo target engagement studies should procure the ethyl ester form to ensure adequate systemic exposure, avoiding the poorly absorbed free acid analog.

Quote Request

Request a Quote for Ethyl 4-methylaminophenoxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.